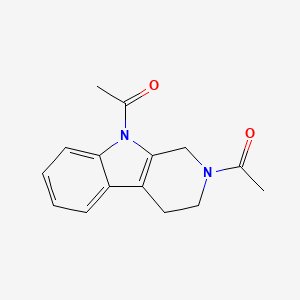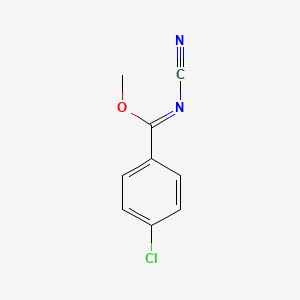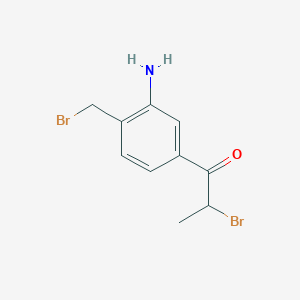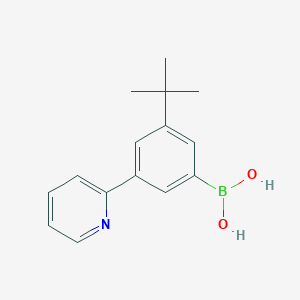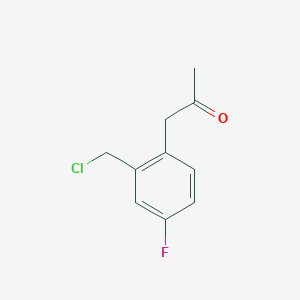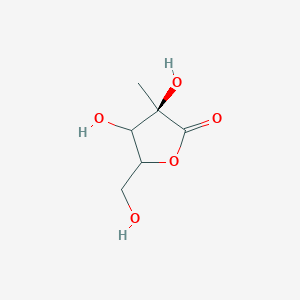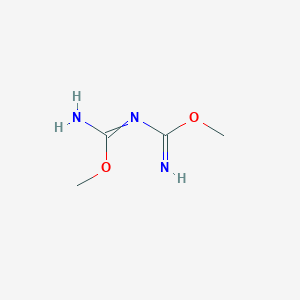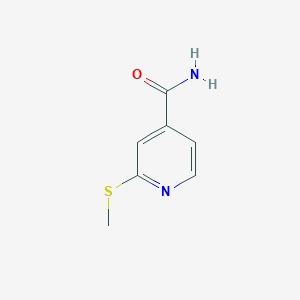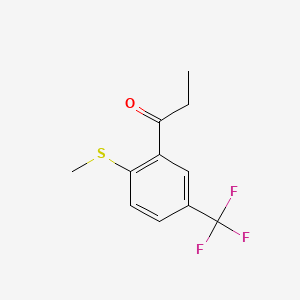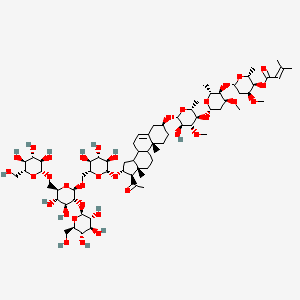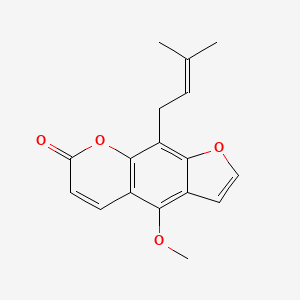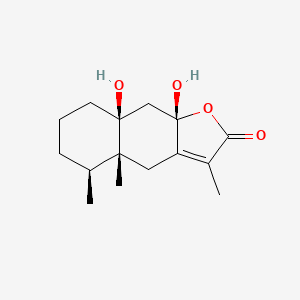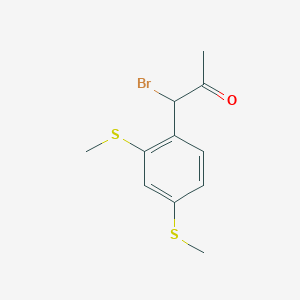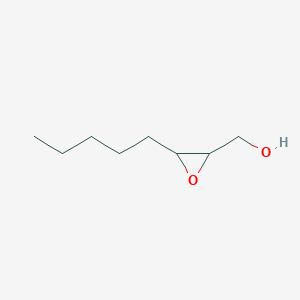
Oxiranemethanol, 3-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranemethanol, 3-pentyl- is an organic compound with the molecular formula C8H16O2 It is a member of the oxirane family, characterized by the presence of an epoxide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-pentyl- typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium (IV) isopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out in methylene chloride at low temperatures, followed by purification through distillation or preparative HPLC .
Industrial Production Methods: Industrial production of Oxiranemethanol, 3-pentyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactive nature of the epoxide group and the use of peroxides in the synthesis.
化学反応の分析
Types of Reactions: Oxiranemethanol, 3-pentyl- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide group to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate the ring-opening reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Various substituted products: Formed through nucleophilic substitution.
科学的研究の応用
Oxiranemethanol, 3-pentyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Oxiranemethanol, 3-pentyl- involves the reactivity of the epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its interactions with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .
類似化合物との比較
Oxiranemethanol, (S)-: A stereoisomer with similar chemical properties but different spatial arrangement.
Phenylethylene oxide: Another member of the oxirane family with a phenyl group instead of a pentyl group.
Uniqueness: The presence of the pentyl group can affect the compound’s interactions with other molecules and its behavior in different environments .
特性
CAS番号 |
101758-85-4 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
(3-pentyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-7-8(6-9)10-7/h7-9H,2-6H2,1H3 |
InChIキー |
PFEZFCUFFWFUKS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1C(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


